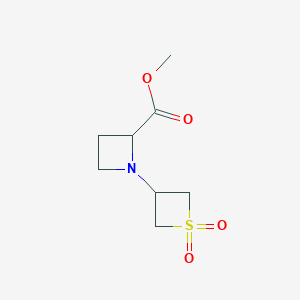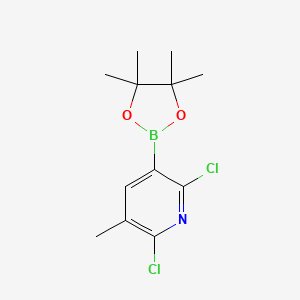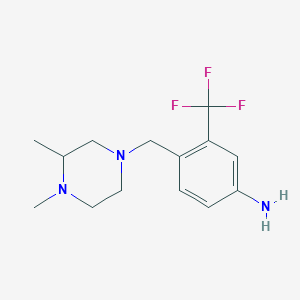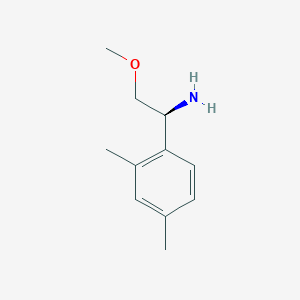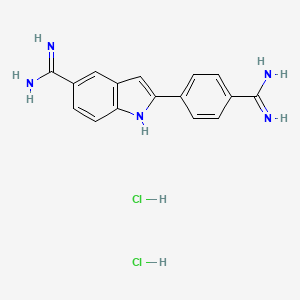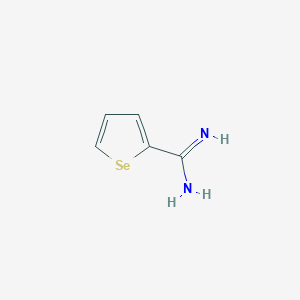
(4-(1-Methylpiperidin-4-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(1-Methylpiperidin-4-yl)phenyl)methanol is a chemical compound that features a piperidine ring substituted with a phenyl group and a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(1-Methylpiperidin-4-yl)phenyl)methanol typically involves the reaction of 4-(1-Methylpiperidin-4-yl)phenyl) with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the piperidine nitrogen attacks the carbonyl carbon of formaldehyde, followed by reduction to yield the methanol derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(1-Methylpiperidin-4-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: (4-(1-Methylpiperidin-4-yl)phenyl)carboxylic acid.
Reduction: (4-(1-Methylpiperidin-4-yl)phenyl)methane.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(4-(1-Methylpiperidin-4-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of (4-(1-Methylpiperidin-4-yl)phenyl)methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1-Methylpiperidin-4-yl)methanol: Similar structure but lacks the phenyl group.
(4-((1-Methylpiperidin-4-yl)oxy)phenyl)methanol: Contains an ether linkage instead of a direct bond between the piperidine and phenyl groups.
(1-Methyl-4-piperidinyl)(diphenyl)methanol: Contains two phenyl groups attached to the piperidine ring.
Uniqueness
(4-(1-Methylpiperidin-4-yl)phenyl)methanol is unique due to the presence of both a piperidine ring and a phenyl group, which can confer specific binding properties and biological activities. This combination of structural features makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C13H19NO |
|---|---|
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
[4-(1-methylpiperidin-4-yl)phenyl]methanol |
InChI |
InChI=1S/C13H19NO/c1-14-8-6-13(7-9-14)12-4-2-11(10-15)3-5-12/h2-5,13,15H,6-10H2,1H3 |
Clé InChI |
ORYRAFHPTSQHKQ-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)C2=CC=C(C=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




